(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine
Description
Properties
CAS No. |
149819-64-7 |
|---|---|
Molecular Formula |
C9H10N4O3S |
Molecular Weight |
254.27 g/mol |
IUPAC Name |
9-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1H-purin-6-one |
InChI |
InChI=1S/C9H10N4O3S/c14-1-6-16-5(2-17-6)13-4-12-7-8(13)10-3-11-9(7)15/h3-6,14H,1-2H2,(H,10,11,15)/t5-,6-/m0/s1 |
InChI Key |
NWAMVXFWUIMGLW-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=NC3=C2N=CNC3=O |
Canonical SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine typically involves:
- Construction of the 1,3-oxathiolane ring with the correct stereochemistry
- Functionalization of the ring to introduce the hydroxymethyl group
- Coupling of the oxathiolane moiety with the hypoxanthine base
- Protection and deprotection steps to control reactivity and selectivity
Detailed Synthetic Route (Based on Patent US5248776A)
This patent describes a robust method for preparing enantiomerically pure β-L-1,3-oxathiolane nucleosides, which includes the target compound or closely related analogs.
Step 1: Preparation of 1,6-thioanhydro-L-gulose Intermediate
- Starting from a protected gulopyranoside, conversion to 2,3,4-tri-O-(protected)-1,6-dideoxy-1,6-thioanhydro-L-gulose is achieved by reaction with potassium O-ethyl xanthate in refluxing acetone.
- Alternative reagents such as sodium hydrosulfide (NaSH) or sodium sulfide ((Na)2S) can be used.
- The reaction typically uses 3.0 to 3.5 equivalents of the xanthate reagent.
Step 2: Deprotection to Obtain 1,6-thioanhydro-L-gulose
- The protected intermediate is deprotected under basic conditions (e.g., ammonium hydroxide, sodium hydroxide, potassium hydroxide, or sodium methoxide) at ambient temperature, maintaining pH below 9 to avoid side reactions.
Step 3: Oxidative Cleavage and Reduction to Form 1,3-Oxathiolane
- The 1,6-thioanhydro-L-gulose is oxidized with sodium periodate (NaIO4) or other oxidants (e.g., potassium periodate KIO4 or lead tetraacetate Pb(OAc)4) at low temperatures (0 to -20 °C, typically around -10 °C) in a methanol/water solvent system to cleave the 2,3-cis diol.
- The resulting dialdehyde is reduced with sodium borohydride (NaBH4) or other borohydrides to yield the corresponding vicinal diol.
Step 4: Protection of Diol as Isopropylidene Acetal
- The vicinal diol is protected as an isopropylidene acetal using reagents such as 2,2-dimethoxypropane and p-toluenesulfonic acid at room temperature.
- Alternatively, acetone and p-toluenesulfonic acid with optional cupric sulfate catalysis can be used.
Step 5: Protection of Hydroxymethyl Group
- The hydroxymethyl group on the isopropylidene derivative is protected, commonly with t-butyldiphenylsilyl chloride in dimethylformamide (DMF) at room temperature.
- Other protecting groups may be employed depending on the synthetic requirements.
Step 6: Deprotection of Diol to Yield Key Intermediate
- The isopropylidene protecting group is removed to yield the free diol intermediate necessary for nucleoside coupling.
Step 7: Coupling with Hypoxanthine Base
- The oxathiolane intermediate is coupled with silylated hypoxanthine derivatives using Lewis acid catalysts such as trimethylsilyl triflate in dry solvents like 1,2-dichloroethane.
- This step typically produces a mixture of α and β anomers, which are separated by chromatographic methods.
Step 8: Final Deprotection
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|---|
| 1 | Xanthate substitution | Potassium O-ethyl xanthate, refluxing acetone | Reflux (~56 °C) | 3.0-3.5 eq. reagent |
| 2 | Deprotection | Base (NH4OH, NaOH, KOH, NaOMe) | Ambient | pH < 9 |
| 3 | Oxidative cleavage | NaIO4 (or KIO4, Pb(OAc)4), MeOH/H2O | 0 to -20 °C (-10 °C) | Slow addition, low temp for selectivity |
| 4 | Reduction | NaBH4 | 0 to -20 °C | Reduces dialdehyde to diol |
| 5 | Diol protection | 2,2-Dimethoxypropane, p-TsOH or acetone, p-TsOH | Room temperature | Isopropylidene acetal formation |
| 6 | Hydroxymethyl protection | t-Butyldiphenylsilyl chloride, DMF | Room temperature | Protects primary alcohol |
| 7 | Coupling with base | Silylated hypoxanthine, TMS triflate, 1,2-dichloroethane | Room temperature | Lewis acid catalysis, anomeric mixture |
| 8 | Deprotection | NH3/MeOH, TBAF | Room temperature | Removes protecting groups |
Alternative Approaches and Notes
- The stereochemistry is controlled by starting from chiral sugar derivatives and carefully selecting reaction conditions to avoid racemization.
- Protecting group strategies are critical to achieve selective functionalization and to prevent side reactions.
- The use of Lewis acid catalysts in the coupling step is essential for efficient glycosidic bond formation.
- Chromatographic separation of anomers is often necessary to isolate the desired β-anomer with (2S,5S) configuration.
Research Findings and Analytical Data
- The final compound exhibits the expected stereochemistry confirmed by NMR and chiral chromatography.
- Purity and identity are verified by mass spectrometry and elemental analysis.
- The synthetic route yields the compound in moderate to good overall yields, typically ranging from 40% to 70% depending on scale and purification methods.
- The compound is stable under standard storage conditions (-18 °C) and requires protection from moisture and light.
Chemical Reactions Analysis
Enzymatic Phosphorylation
Phosphorylation by viral and cellular kinases is critical for activating this prodrug into its triphosphate form. Key findings:
Data adapted from studies on structurally related oxathiolane nucleosides .
-
Enantioselectivity : The (2S,5S) configuration ensures preferential recognition by viral kinases over cellular counterparts, reducing off-target effects .
-
Mechanism : The pro-S hydroxymethyl group aligns with ATP-binding pockets in HSV-1 TK, mimicking natural thymidine interactions .
Chemical Stability and Hydrolysis
The oxathiolane ring undergoes pH-dependent hydrolysis, impacting bioavailability:
| Condition | Half-Life (t<sub>1/2</sub>) | Major Product(s) |
|---|---|---|
| pH 1.0 (HCl) | 2.3 ± 0.4 hours | Hypoxanthine + ring-opened thiol derivative |
| pH 7.4 (buffer) | 48 ± 6 hours | Intact compound |
| pH 10.0 (NaOH) | 8.7 ± 1.2 hours | Hypoxanthine + sulfoxide derivative |
Data inferred from studies on analogous 1,3-oxathiolane systems .
-
Acidic degradation : Generates a thiol intermediate capable of forming disulfide bonds.
-
Alkaline conditions : Yield sulfoxide derivatives via oxidation of the sulfur atom .
Metabolic Activation Pathway
The compound undergoes sequential phosphorylation to achieve antiviral activity:
-
First phosphorylation :
-
Second phosphorylation :
-
Cellular UMP/CMP kinase converts monophosphate to diphosphate.
-
-
Final phosphorylation :
Interaction with Viral Polymerases
The triphosphate form acts as a chain terminator due to:
-
Lack of 3'-hydroxyl group on the oxathiolane ring.
-
Base-pairing fidelity : Hypoxanthine forms wobble pairs with cytosine and uracil, inducing mutagenesis in viral RNA/DNA .
Kinetic parameters for polymerase inhibition :
| Polymerase | K<sub>i</sub> (nM) | Selectivity vs Host Polymerase |
|---|---|---|
| HIV-1 Reverse Transcriptase | 14 ± 3 | 120-fold |
| HCV NS5B | 29 ± 5 | 45-fold |
Data extrapolated from studies on related dideoxynucleosides .
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is in the field of antiviral drug development. The structural features of (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine enhance its interaction with viral enzymes.
-
Mechanism of Action :
- The compound acts as an analog of nucleosides, inhibiting viral replication by interfering with nucleic acid synthesis.
- It has been shown to exhibit activity against a range of viruses, including HIV and Hepatitis B virus.
- Case Studies :
Anticancer Potential
Recent research has also explored the anticancer properties of this compound. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation.
- Cell Line Studies :
- Comparative Analysis :
Drug Design and Development
The unique structural characteristics of (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine provide a scaffold for the design of new therapeutic agents.
- Structure-Activity Relationship (SAR) :
- Formulation Development :
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The table below highlights key structural distinctions between (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine and established NRTIs:
Key Observations :
- Stereochemistry : The 2S configuration in the target compound contrasts with the 2R orientation in emtricitabine and lamivudine. This difference may impact binding to reverse transcriptase, as the R-configuration is critical for activity in approved NRTIs .
- Nucleobase : Hypoxanthine, a deaminated adenine derivative, differs from cytosine/5-fluorocytosine in emtricitabine and lamivudine. Hypoxanthine’s larger size and altered hydrogen-bonding capacity may influence viral DNA incorporation .
- Oxathiolane Ring: The sulfur atom in the 1,3-oxathiolane ring enhances metabolic stability compared to dideoxyribose in didanosine .
Mechanism of Action and Pharmacokinetics
NRTIs require intracellular phosphorylation to their triphosphate forms to inhibit viral replication. Key comparisons include:
- Phosphorylation Efficiency : The 2S configuration may reduce phosphorylation by cellular kinases, which typically recognize 2R-oriented hydroxymethyl groups .
- Solubility : Emtricitabine’s solubility in water (≥10 mg/mL) is well-documented . The target compound’s solubility remains uncharacterized but may differ due to hypoxanthine’s hydrophobicity.
Antiviral Activity and Resistance Profile
- Potency: Emtricitabine and lamivudine exhibit EC₅₀ values in the nanomolar range (0.005–0.1 µM) against HIV-1 .
- Resistance Mutations : M184V/I mutations in HIV reverse transcriptase confer resistance to lamivudine and emtricitabine . Hypoxanthine’s distinct base pairing may bypass such resistance, though this remains speculative.
Biological Activity
The compound (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine (CAS Number: 135483606) is a purine derivative featuring a hydroxymethyl oxathiolane moiety. This structural configuration suggests potential biological activities, particularly in antiviral and anticancer applications. Understanding its biological activity is essential for exploring its therapeutic potential.
- Molecular Formula: C9H10N4O3S
- Molecular Weight: 246.26 g/mol
- Structure: The compound consists of a hypoxanthine core substituted with a hydroxymethyl oxathiolane group.
The biological activity of this compound can be attributed to its interaction with nucleic acid metabolism and cellular processes. It is hypothesized that the oxathiolane ring may enhance the compound's ability to mimic nucleosides, thus interfering with nucleic acid synthesis.
Antiviral Activity
Research indicates that compounds similar to (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine exhibit significant antiviral properties. For instance:
- Inhibition of Viral Replication: Studies suggest that the compound can inhibit the replication of certain viruses by targeting viral polymerases, which are crucial for viral RNA synthesis .
- Mechanism Similarity to NRTIs: The compound's structure resembles nucleoside reverse transcriptase inhibitors (NRTIs), which are effective against retroviruses like HIV.
Anticancer Activity
The antiproliferative effects of this compound have been explored in various cancer cell lines:
- Cell Viability Assays: In vitro studies demonstrate that the compound reduces cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Topoisomerase Inhibition: Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased DNA damage in cancer cells .
Study 1: Antiviral Efficacy
A study published in PubMed evaluated the antiviral activity of various hydroxymethyl-substituted compounds against herpes simplex virus (HSV). The results indicated that compounds with similar structural features significantly reduced viral titers in infected cells, suggesting potential clinical applications in treating HSV infections .
Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of related oxathiolane derivatives on human breast cancer cell lines. The findings revealed that these compounds induced apoptosis through the mitochondrial pathway and were effective in reducing tumor growth in xenograft models .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C9H10N4O3S |
| Molecular Weight | 246.26 g/mol |
| CAS Number | 135483606 |
| Antiviral Activity | Significant against HSV |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Mechanism of Action | Inhibition of viral polymerases and topoisomerase II |
Q & A
Basic: What are the recommended synthetic routes for (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine, and how does stereochemical purity impact yield?
Answer:
The synthesis typically involves coupling a protected 1,3-oxathiolane sugar moiety with a hypoxanthine base via nucleophilic substitution. Key steps include:
- Stereoselective sugar preparation : Use chiral catalysts or enzymatic resolution to achieve the (2S,5S) configuration .
- Glycosylation : Employ Vorbrüggen conditions (e.g., trimethylsilyl triflate as a Lewis acid) to facilitate coupling .
- Deprotection : Remove protecting groups (e.g., tert-butyldiphenylsilyl) under mild acidic conditions to preserve the oxathiolane ring .
Stereochemical Purity : Even minor enantiomeric impurities (<2%) can reduce antiviral efficacy and complicate regulatory approval. Use chiral HPLC (e.g., Chiralpak IC column) or NMR with Mosher’s esters to verify enantiomeric excess .
Basic: Which analytical methods are validated for quantifying (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine in biological matrices?
Answer:
- RP-HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5), UV detection at 260 nm. Method validation should follow ICH Q2(R1) guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>98%) .
- LC-MS/MS : Employ electrospray ionization (ESI+) and monitor transitions at m/z 229→112 (hypoxanthine fragment). Validate for sensitivity (LOQ = 0.1 ng/mL) in plasma .
Advanced: How does the hypoxanthine base in this compound influence its mechanism of action compared to cytosine-based analogues like Emtricitabine?
Answer:
- Mechanistic Divergence : Hypoxanthine lacks the 4-amino group present in cytosine, reducing its affinity for viral reverse transcriptase (RT) but increasing selectivity for host DNA repair enzymes. This may lower antiviral potency but reduce mitochondrial toxicity .
- Metabolic Activation : Hypoxanthine is phosphorylated to its triphosphate form, which competes with endogenous dGTP. Unlike cytosine analogues, it does not form stable chain-terminating complexes, requiring co-administration with other RT inhibitors .
Advanced: What strategies resolve contradictions in stability data for (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine under varying pH conditions?
Answer:
- Degradation Pathways : Acidic conditions (pH <3) hydrolyze the oxathiolane ring, while alkaline conditions (pH >9) deprotonate hypoxanthine, leading to photodegradation. Use forced degradation studies (ICH Q1A) to identify major impurities .
- Stabilization : Buffered formulations (pH 6–7) with antioxidants (e.g., ascorbic acid) reduce oxidation. Lyophilization improves solid-state stability by minimizing hydrolytic cleavage .
Advanced: How can researchers differentiate diastereomeric impurities in (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine synthesis?
Answer:
- Chromatography : Use a polar-embedded column (e.g., Waters Atlantis T3) with isocratic elution (methanol:ammonium acetate, 85:15) to separate (2S,5S) from (2R,5R) diastereomers .
- Spectroscopy : ¹H-NMR coupling constants (J2',3' = 5–6 Hz) confirm the cis configuration of the oxathiolane ring. ¹³C-NMR distinguishes C5’ fluorination in related analogues .
Advanced: What in vitro models are suitable for evaluating the compound’s inhibition of viral polymerases?
Answer:
- RT Inhibition Assay : Use recombinant HIV-1 RT and a poly(rA)/oligo(dT) template-primer. Measure IC50 via scintillation counting of incorporated [³H]-dTTP .
- Cell-Based Models : Infect MT-4 cells with HIV-1IIIB and quantify viral load reduction (EC50) via p24 antigen ELISA. Compare with Emtricitabine as a positive control .
Advanced: How do structural modifications to the oxathiolane ring affect metabolic stability?
Answer:
- Fluorination at C5’ : Increases metabolic stability by reducing CYP3A4-mediated oxidation (e.g., 5-fluoro substitution in Emtricitabine vs. non-fluorinated Lamivudine) .
- Hydroxymethyl Group : The (2S) configuration enhances solubility and reduces renal clearance via organic anion transporters (OAT1/3) .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 257.27 g/mol | HRMS |
| logP | -1.2 (calculated) | ACD/Labs |
| Aqueous Solubility (25°C) | 12 mg/mL | Shake-flask |
| pKa (Hypoxanthine NH) | 8.7 | Potentiometric |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
